molecular formula C16H21N3O2S B6445642 N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640968-29-0

N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6445642
CAS RN: 2640968-29-0
M. Wt: 319.4 g/mol
InChI Key: NWKXLFDPFNEZJR-UHFFFAOYSA-N
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Description

“N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a compound that is related to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

The molecular structure of “N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

Piperidines can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” include its molecular weight, which is 254.78 . It is a powder at room temperature . Its IUPAC name is N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride .

Scientific Research Applications

Safety and Hazards

The safety information for “N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[1-[(3-cyanophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-10-13-3-1-4-14(9-13)11-19-8-2-5-15(12-19)18-22(20,21)16-6-7-16/h1,3-4,9,15-16,18H,2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXLFDPFNEZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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